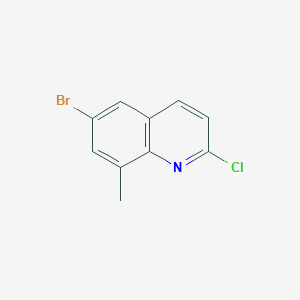

6-Bromo-2-chloro-8-methylquinoline

Description

The Quinoline (B57606) Scaffold: Significance in Contemporary Chemical Sciences

Quinoline, a bicyclic aromatic compound, consists of a benzene (B151609) ring fused to a pyridine (B92270) ring. vedantu.combritannica.com This arrangement, with the chemical formula C₉H₇N, bestows upon it a unique set of electronic and steric properties that make it a versatile building block in organic synthesis. mechotech.innumberanalytics.com The quinoline nucleus is a common feature in over 200 identified biologically active alkaloids, including the renowned antimalarial drug quinine. wikipedia.orgnih.gov

The significance of the quinoline scaffold is underscored by its widespread presence in a multitude of pharmaceuticals. nih.govmdpi.com Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antibacterial, antiviral, anti-inflammatory, and antimalarial properties. orientjchem.orgnih.govbenthamdirect.comnih.gov This has led to the development of numerous quinoline-based drugs for treating a wide range of diseases. nih.govmdpi.com Beyond medicine, quinoline derivatives are integral to the manufacturing of dyes, agrochemicals, and specialty chemicals, and they also serve as corrosion inhibitors and solvents. mechotech.inwikipedia.org The ability to functionalize the quinoline ring at various positions allows for the fine-tuning of its chemical and biological properties, making it a subject of continuous research and development. frontiersin.orgmdpi.com

Contextualizing Halogenated and Methylated Quinolines in Academic Inquiry

The introduction of halogen and methyl substituents onto the quinoline core significantly modulates its reactivity and biological profile, opening new avenues for academic and industrial research. orientjchem.orgnumberanalytics.com

Halogenated Quinolines: The incorporation of halogens, such as chlorine and bromine, onto the quinoline scaffold has a profound impact on the molecule's properties. Halogens can alter the electronic distribution within the ring system, influencing its reactivity in both electrophilic and nucleophilic substitution reactions. orientjchem.orgacs.org This modification is a key strategy in drug design, as the presence of a halogen can enhance a compound's lipophilicity, which may improve its cellular uptake and metabolic stability. orientjchem.orgresearchgate.netnih.gov For instance, the inclusion of a chlorine atom at the 7-position has been associated with anti-inflammatory potential, and halogenation is a known strategy for developing potent antibacterial agents. nih.govresearchgate.net The synthetic tunability of halogenated quinolines makes them valuable intermediates for creating diverse molecular libraries through cross-coupling reactions. mdpi.comnih.gov

Methylated Quinolines: The addition of methyl groups to the quinoline ring also plays a crucial role in modifying its characteristics. Methyl groups, being electron-donating, can influence the regioselectivity of electrophilic substitution reactions. numberanalytics.com The steric bulk of the methyl group can also direct the course of chemical reactions. mdpi.com In medicinal chemistry, methyl substituents can impact the binding affinity of a molecule to its biological target. nih.gov Furthermore, the methyl groups themselves can serve as handles for further functionalization, for example, through C-H activation reactions, allowing for the synthesis of more complex quinoline derivatives. researchgate.net Research has explored the synthesis of various methyl-substituted quinolines to investigate their potential in different therapeutic areas. bohrium.com

The combination of both halogen and methyl groups on a single quinoline scaffold, as seen in 6-Bromo-2-chloro-8-methylquinoline, creates a molecule with a unique and complex reactivity profile, offering multiple sites for further chemical modification.

Research Trajectories and Unexplored Potential of this compound

While specific research focused exclusively on this compound is limited in publicly available literature, its structure suggests significant potential as a versatile chemical intermediate. A 1950 study by Capps et al. reported the synthesis of some derivatives of 6-bromo-8-methylquinoline (B1290168) and 6-chloro-8-methylquinoline, indicating early interest in this class of compounds. acs.org More recent patent literature describes the synthesis of related compounds, such as 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline, as part of processes for creating quinoline-based antitubercular agents, highlighting the ongoing relevance of such scaffolds. google.com

The presence of three distinct functional groups—a bromine atom at the 6-position, a chlorine atom at the 2-position, and a methyl group at the 8-position—equips this molecule for a variety of chemical transformations. The two different halogen atoms offer opportunities for regioselective cross-coupling reactions, allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds. The chlorine at the 2-position is particularly susceptible to nucleophilic substitution, while the bromine at the 6-position on the benzene portion of the ring system offers a different reactivity profile. The methyl group at the 8-position can potentially be functionalized through oxidation or C-H activation methods.

The unexplored potential of this compound lies in its application as a building block for creating polysubstituted quinolines with novel structures and functions. organic-chemistry.orgresearchgate.net These derivatives could be screened for a wide range of biological activities, given the established pharmacological importance of the quinoline core. researchgate.netnih.gov Further research into the synthesis and reactivity of this compound and its derivatives could lead to the discovery of new lead compounds in drug discovery and novel materials with unique properties.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₀H₇BrClN |

| Molecular Weight | 272.53 g/mol |

| IUPAC Name | This compound |

| CAS Number | 14221036 |

| Canonical SMILES | CC1=C(C=C(C=C1N=C2)Br)C=C2Cl |

| Data sourced from PubChem CID 14221036. nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-2-chloro-8-methylquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrClN/c1-6-4-8(11)5-7-2-3-9(12)13-10(6)7/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCWVVYZNPYLTNJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1N=C(C=C2)Cl)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.52 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Precursor Chemistry of 6 Bromo 2 Chloro 8 Methylquinoline

Strategic Approaches to Quinoline (B57606) Core Synthesis

The construction of the fundamental quinoline ring system is the initial step, which can be achieved through various classical and modern synthetic methods. These methods can be adapted to incorporate the necessary substituents, such as the methyl group at the 8-position, and can be designed to facilitate subsequent halogenation steps.

Classical Cyclization Reactions for Quinolines and their Adaptations for Halogenation

Several named reactions have been the bedrock of quinoline synthesis for over a century, each offering a unique approach to the cyclization process. These classical methods can be adapted for the synthesis of halogenated quinolines by using appropriately substituted precursors.

Skraup Synthesis: This reaction typically involves the reaction of an aniline (B41778) with glycerol, sulfuric acid, and an oxidizing agent. numberanalytics.comscispace.com For the synthesis of a precursor to 6-bromo-2-chloro-8-methylquinoline, one could envision starting with an appropriately substituted aniline. A modification of the Skraup reaction has been shown to reduce the violence of the reaction and increase the yield of the desired quinoline. researchgate.net The versatility of the Skraup synthesis allows for the preparation of a wide variety of quinolines, provided the starting materials can withstand the harsh acidic conditions. google.com

Friedländer Synthesis: This method provides a convergent approach by condensing a 2-aminobenzaldehyde (B1207257) or 2-aminoketone with a compound containing a reactive α-methylene group. nih.govresearchgate.net A key advantage of the Friedländer synthesis is that it often proceeds under milder conditions and can be used to create diverse substitution patterns on the quinoline core. nih.gov Microwave-enhanced Friedländer synthesis has been developed for the rapid, catalyst- and protecting-group-free assembly of halogenated quinolines, significantly improving reaction yields. nih.govrsc.org This method is particularly useful for synthesizing polysubstituted quinolines with high functional group tolerance. organic-chemistry.org

Doebner-von Miller Reaction: An extension of the Skraup synthesis, this reaction uses α,β-unsaturated aldehydes or ketones in the presence of an aniline. tandfonline.com It provides another versatile route to substituted quinolines.

Combes Quinoline Synthesis: This reaction involves the condensation of an aniline with a β-diketone under acidic conditions. wikipedia.org The regioselectivity of the Combes synthesis can be influenced by the steric and electronic properties of the substituents on both the aniline and the β-diketone. wikipedia.org However, in some cases, the Combes synthesis can lead to significant side products, making it less ideal for certain substituted quinolines. nih.gov

Povarov Reaction: A formal [4+2] cycloaddition between an aromatic imine and an electron-rich alkene, the Povarov reaction is a highly efficient method for synthesizing substituted quinolines. acs.orgwikipedia.org Recent advancements have expanded the scope of the Povarov reaction, for instance, by using arylacetylenes as both a diene precursor and a dienophile. acs.orgnih.gov This reaction can be catalyzed by Lewis acids and has been used to synthesize complex quinoline structures. scispace.com

Table 1: Comparison of Classical Quinoline Syntheses

| Reaction Name | Reactants | Conditions | Key Features |

| Skraup Synthesis | Aniline, Glycerol, Sulfuric Acid, Oxidizing Agent | Harsh acidic conditions | Versatile for various quinolines google.com |

| Friedländer Synthesis | 2-Aminobenzaldehyde/ketone, Compound with active α-methylene group | Milder conditions, can be catalyst-free | Convergent, good for diverse substitution nih.govrsc.org |

| Doebner-von Miller | Aniline, α,β-Unsaturated aldehyde/ketone | Acidic conditions | Versatile route to substituted quinolines tandfonline.com |

| Combes Synthesis | Aniline, β-Diketone | Acidic conditions | Can be regioselective, but may have side products wikipedia.orgnih.gov |

| Povarov Reaction | Aromatic imine, Electron-rich alkene | Lewis acid catalysis | Efficient for complex quinolines acs.orgwikipedia.orgscispace.com |

Transition Metal-Catalyzed Syntheses of Halogenated Quinolines

Modern synthetic chemistry has seen a surge in the use of transition metal catalysts to achieve highly selective and efficient bond formations. These methods offer significant advantages over classical techniques, often proceeding under milder conditions with greater functional group tolerance. Palladium-catalyzed cross-coupling reactions, for example, are instrumental in functionalizing halogenated quinolines. researchgate.net Rhodium-catalyzed cyclization strategies have also been developed for the regioselective synthesis of quinoline derivatives. mdpi.com These catalytic systems can facilitate C-H bond activation, enabling the direct functionalization of the quinoline core. acs.org

Green Chemistry Principles in Quinoline Synthesis

In recent years, there has been a significant shift towards developing more environmentally friendly synthetic protocols. researchgate.netbohrium.com This includes the use of greener solvents like water and ethanol, the development of catalyst-free reactions, and the use of reusable catalysts such as nanocatalysts. researchgate.netijpsjournal.comacs.org Microwave-assisted synthesis has also emerged as an energy-efficient technique that can significantly reduce reaction times and improve yields in quinoline synthesis. rsc.orgijpsjournal.comdntb.gov.ua These green chemistry approaches are being applied to classical reactions like the Friedländer synthesis to create more sustainable pathways to quinoline derivatives. organic-chemistry.org

Regioselective Functionalization and Derivatization Pathways for this compound

Once the 8-methylquinoline (B175542) core is synthesized, the next critical step is the regioselective introduction of the bromo and chloro substituents at the 6- and 2-positions, respectively.

Directed Halogenation Strategies for the Quinoline Nucleus

Achieving regioselectivity in the halogenation of the quinoline ring is a significant synthetic challenge. The electronic nature of the quinoline system directs electrophilic substitution primarily to the 5- and 8-positions. numberanalytics.com Therefore, direct halogenation often leads to a mixture of products. To overcome this, chemists employ directing groups that can guide the halogenating agent to a specific position. For instance, an amide group at the 8-position can direct halogenation to the C5 position. rsc.orgrsc.org Metal-free protocols have been developed for this purpose, offering an economical and environmentally friendly route to halogenated quinolines. rsc.org

Introduction of Chloro and Bromo Substituents at Specific Quinoline Positions

Introduction of the 2-Chloro Substituent: The 2-position of the quinoline ring is susceptible to nucleophilic substitution. A common strategy for introducing a chlorine atom at this position is through the conversion of a 2-quinolinone to the corresponding 2-chloroquinoline (B121035). This is typically achieved using reagents like phosphorus oxychloride. acs.orgacs.org However, this method can be hazardous and inefficient. A novel synthesis has been reported that directly produces 2-chloroquinolines from 2-vinylanilines and diphosgene in a nitrile solvent, avoiding the need for the quinolinone intermediate. acs.orgacs.org

Introduction of the 6-Bromo Substituent: The introduction of a bromine atom at the 6-position often starts with a precursor that already contains a bromine atom at the desired location on the aniline starting material. For example, the Friedländer condensation of 5-bromo-2-aminobenzaldehyde with an appropriate ketone can yield a 6-bromoquinoline (B19933) derivative. acs.org Another approach involves the direct bromination of a pre-formed quinoline. However, this often requires careful control of reaction conditions to achieve the desired regioselectivity. For instance, the nitration of 6-bromoquinoline can be used to activate the ring for subsequent nucleophilic substitution reactions. semanticscholar.orgresearchgate.net

Table 2: Reagents for Regioselective Halogenation

| Position | Halogen | Reagent(s) | Notes |

| 2 | Chloro | Phosphorus oxychloride on 2-quinolinone | Traditional, can be hazardous acs.orgacs.org |

| 2 | Chloro | Diphosgene on 2-vinylaniline | Direct, avoids quinolinone intermediate acs.orgacs.org |

| 6 | Bromo | Friedländer condensation with 5-bromo-2-aminobenzaldehyde | Builds the bromo-substituent into the core structure acs.org |

| 6 | Bromo | Direct bromination | Requires careful control for regioselectivity semanticscholar.orgresearchgate.net |

Methylation Reactions at the Quinoline Ring System

The introduction of a methyl group at the C-8 position of the quinoline ring system is typically achieved by incorporating the methyl group into the precursor molecule prior to the cyclization reaction that forms the quinoline core. Direct methylation of a pre-formed 6-bromo-2-chloroquinoline (B23617) is generally not the preferred route due to potential challenges with regioselectivity. Instead, synthesis strategies commonly begin with a methylated aniline derivative.

A foundational method for quinoline synthesis is the Skraup synthesis, which can be adapted to produce 8-methylquinolines by using a 2-methylaniline (o-toluidine) derivative as the starting material. acs.org For the target molecule, the logical precursor would be 4-bromo-2-methylaniline (B145978). In a process analogous to the Skraup or the related Doebner-von Miller reaction, this aniline derivative would be reacted with an α,β-unsaturated carbonyl compound, such as crotonaldehyde, in the presence of an acid catalyst. chemicalbook.com The cyclization and subsequent oxidation steps would yield the 6-bromo-8-methylquinoline (B1290168) skeleton.

Another powerful method is the Vilsmeier-Haack reaction, which can construct the 2-chloroquinoline framework directly from an acetanilide (B955) precursor. rsc.orgresearchgate.net By starting with N-(4-bromo-2-methylphenyl)acetamide, the reaction with a Vilsmeier reagent (typically formed from phosphorus oxychloride and dimethylformamide) can lead to the simultaneous formation of the pyridine (B92270) ring and the introduction of the chlorine atom at the C-2 position, directly yielding this compound. rsc.orgresearchgate.net This approach effectively incorporates the methyl group by embedding it in the initial acetanilide starting material.

Sequential Multi-Step Synthesis Approaches towards this compound

The construction of this compound is accomplished through a logical sequence of reactions that build the molecule step-by-step. A common and effective pathway involves the initial formation of a quinolinone intermediate, followed by chlorination. prepchem.com

A representative synthetic sequence can be outlined as follows:

Formation of a Substituted Quinolin-2(1H)-one: The synthesis begins with a substituted aniline, in this case, 4-bromo-2-methylaniline. This precursor undergoes a cyclization reaction, for instance, a Conrad-Limpach reaction with a β-ketoester, to form the corresponding 6-bromo-8-methylquinolin-2(1H)-one. This intermediate contains the necessary bromine and methyl groups at the correct positions on the carbocyclic ring.

Chlorination of the Quinolinone: The pivotal step in the sequence is the conversion of the hydroxyl group (in the tautomeric lactam form of the quinolinone) at the C-2 position to a chloro group. jst.go.jp This transformation is typically achieved by treating the 6-bromo-8-methylquinolin-2(1H)-one intermediate with a strong chlorinating agent, most commonly phosphorus oxychloride (POCl₃). prepchem.comjst.go.jp The reaction is often heated to ensure complete conversion, yielding the final product, this compound. jst.go.jp

An alternative, more direct route involves the Vilsmeier-Haack reaction as previously mentioned. rsc.orgresearchgate.net This method consolidates the ring formation and chlorination into a single synthetic operation, starting from N-(4-bromo-2-methylphenyl)acetamide.

The table below summarizes a typical sequential synthesis.

Table 1: Sequential Synthesis of this compound

| Step | Reaction | Starting Material | Key Reagents | Intermediate/Product | Reference |

|---|---|---|---|---|---|

| 1 | Conrad-Limpach Cyclization | 4-bromo-2-methylaniline | β-ketoester (e.g., ethyl acetoacetate), Acid/Heat | 6-bromo-8-methylquinolin-2(1H)-one | google.com |

| 2 | Chlorination | 6-bromo-8-methylquinolin-2(1H)-one | Phosphorus oxychloride (POCl₃), Heat | This compound | prepchem.comjst.go.jp |

Precursor Synthesis and Intermediate Transformations Relevant to this compound Formation

The successful synthesis of the target compound is critically dependent on the preparation of key precursors and the efficient execution of intermediate transformations.

Precursor Synthesis:

The primary precursor for most synthetic routes is a specifically substituted aniline or acetanilide.

4-bromo-2-methylaniline: This is a crucial starting material. It is typically synthesized via the bromination of 2-methylaniline (o-toluidine). The directing effects of the amino and methyl groups guide the electrophilic substitution of bromine primarily to the para position relative to the amino group.

N-(4-bromo-2-methylphenyl)acetamide: This precursor, essential for the Vilsmeier-Haack approach, is prepared by the acetylation of 4-bromo-2-methylaniline. rsc.org The reaction is usually carried out using acetyl chloride or acetic anhydride.

Intermediate Transformations:

The core of the synthesis involves two fundamental transformations: the formation of the quinoline ring and the subsequent chlorination.

Cyclization to form the Quinolinone Ring: Methods like the Conrad-Limpach and Doebner-von Miller syntheses are employed to construct the bicyclic quinoline system. For example, a reaction analogous to the synthesis of 6-bromoquinolin-4(1H)-one involves the thermal cyclization of a β-anilinoacrylate, which is itself formed from the reaction of an aniline with an acrylate (B77674) derivative. google.com In the context of the target molecule, reacting 4-bromo-2-methylaniline with a suitable partner like ethyl acetoacetate (B1235776) would lead to an intermediate that cyclizes upon heating to form 6-bromo-8-methylquinolin-2(1H)-one.

Conversion of Quinolinone to Chloroquinoline: This is arguably the most critical transformation for installing the reactive chloro group at the C-2 position. The intermediate, 6-bromo-8-methylquinolin-2(1H)-one, exists in tautomeric equilibrium with its 2-hydroxyquinoline (B72897) form. Treatment with phosphorus oxychloride (POCl₃) effectively replaces the hydroxyl group with a chlorine atom. prepchem.comjst.go.jp This reaction proceeds via the formation of a phosphate (B84403) ester intermediate, which is then attacked by a chloride ion. This step converts the stable lactam system into a more reactive 2-chloroquinoline, which is a valuable substrate for further synthetic modifications. jst.go.jp The Vilsmeier-Haack reaction provides an elegant alternative, directly converting an acetanilide to the 2-chloroquinoline product through a complex mechanism involving electrophilic attack by the Vilsmeier reagent onto the electron-rich aromatic ring, followed by cyclization and dehydration. researchgate.net

The table below details key intermediate transformations.

Table 2: Key Intermediate Transformations

| Transformation | Intermediate | Reagent(s) | Product | Mechanism/Notes | Reference |

|---|---|---|---|---|---|

| Ring Formation & Chlorination | N-(4-bromo-2-methylphenyl)acetamide | POCl₃, DMF | This compound | Vilsmeier-Haack reaction; forms the ring and chlorinates in one pot. | rsc.orgresearchgate.net |

| Chlorination | 6-bromo-8-methylquinolin-2(1H)-one | POCl₃ | This compound | Converts the C2-hydroxyl group of the quinolinone tautomer to a chloro group. | prepchem.comjst.go.jpgoogle.com |

Advanced Spectroscopic and Structural Elucidation of 6 Bromo 2 Chloro 8 Methylquinoline and Its Analogs

Vibrational Spectroscopy for Structural Conformation: FT-IR and FT-Raman Analyses

By comparing with analogs like 6-bromo-2-methylquinoline (B1268081) and 6-chloroquinoline (B1265530), the expected vibrational frequencies for the target molecule can be assigned with high confidence. researchgate.netdergipark.org.tr Theoretical calculations using Density Functional Theory (DFT) on similar quinoline (B57606) systems, often at the B3LYP/6-311++G(d,p) level, have been shown to accurately predict vibrational frequencies, which are then scaled to match experimental values. researchgate.netdergipark.org.tr

Key expected vibrational modes for 6-Bromo-2-chloro-8-methylquinoline include:

C-H Vibrations: Aromatic C-H stretching modes are anticipated in the 3010–3075 cm⁻¹ region. dergipark.org.tr The methyl group (CH₃) will exhibit symmetric and asymmetric stretching vibrations typically found between 2850 and 3000 cm⁻¹.

Quinoline Ring Vibrations: The C=C and C=N stretching vibrations of the quinoline ring are expected to produce a series of characteristic bands in the 1400–1650 cm⁻¹ range.

C-Cl Stretching: The vibration associated with the carbon-chlorine bond at the C2 position is generally observed as a strong band in the 650-760 cm⁻¹ region. dergipark.org.tr

C-Br Stretching: The carbon-bromine stretching vibration is expected at a lower frequency than C-Cl, typically in the 500-600 cm⁻¹ range, due to the higher mass of the bromine atom.

Out-of-Plane Bending: The C-H out-of-plane bending modes are characteristic of the substitution pattern on the aromatic rings and typically appear in the 750–1000 cm⁻¹ region. dergipark.org.tr

The combination of FT-IR and FT-Raman provides complementary information. Vibrations that are strong in the IR spectrum (e.g., polar bonds like C-Cl) may be weak in the Raman spectrum, and vice versa for non-polar bonds (e.g., C=C), allowing for a more complete assignment of the molecule's 54 expected normal modes of vibration. researchgate.net

Table 1: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Basis of Prediction |

| Aromatic C-H Stretch | 3010 - 3075 | Analysis of 6-chloroquinoline dergipark.org.tr |

| Methyl C-H Stretch | 2850 - 3000 | Standard functional group frequencies |

| C=C / C=N Ring Stretch | 1400 - 1650 | Analysis of quinoline derivatives researchgate.netdergipark.org.tr |

| C-H In-Plane Bend | 1000 - 1300 | General aromatic compound data dergipark.org.tr |

| C-H Out-of-Plane Bend | 750 - 1000 | General aromatic compound data dergipark.org.tr |

| C-Cl Stretch | 650 - 760 | Analysis of 6-chloroquinoline dergipark.org.tr |

| C-Br Stretch | 500 - 600 | General halogenated compound data |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (¹H NMR, ¹³C NMR)

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. The ¹H and ¹³C NMR spectra of this compound can be predicted by considering the additive effects of the chloro, bromo, and methyl substituents on the chemical shifts of the parent quinoline skeleton.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group protons.

Aromatic Region: The protons on the quinoline ring will appear in the aromatic region, typically between 7.0 and 9.0 ppm. The exact chemical shifts and coupling patterns (doublets, singlets, or doublet of doublets) depend on their position relative to the nitrogen atom and the electron-withdrawing (Cl, Br) and electron-donating (CH₃) groups. For instance, the proton at position 4 (H4) is expected to be downfield due to the influence of the nitrogen and the C2-chloro substituent. The H5 and H7 protons will form an AX system, appearing as doublets, with their shifts influenced by the bromine at C6 and the methyl at C8.

Methyl Region: The methyl group protons at position 8 will appear as a sharp singlet in the aliphatic region, likely around 2.5 ppm, based on data from analogous methylquinolines. chemicalbook.com

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum will show ten distinct signals corresponding to the ten carbon atoms of the quinoline core.

The chemical shifts are highly sensitive to the electronic environment. The carbon atom bonded to the chlorine (C2) and the bromine (C6) will be significantly affected. The C2 carbon is expected to be highly deshielded due to the electronegativity of both the adjacent nitrogen and the chlorine atom.

The C8 carbon, bonded to the methyl group, will also show a characteristic shift. Quaternary carbons (C6, C8, C8a, C4a) can be identified by their lack of signal in a DEPT-135 experiment. The GIAO (Gauge-Independent Atomic Orbital) method is often used in DFT calculations to predict ¹³C and ¹H chemical shifts with good accuracy when compared to experimental data for similar structures like 6-chloroquinoline. dergipark.org.trresearchgate.net

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Influencing Factors |

| C2 | - | ~152-155 | N, Cl |

| C3 | ~7.3-7.5 | ~122-125 | Cl |

| C4 | ~8.0-8.2 | ~145-148 | N, Cl |

| C4a | - | ~148-150 | Quaternary |

| C5 | ~7.8-8.0 | ~128-130 | Br |

| C6 | - | ~118-121 | Br |

| C7 | ~7.6-7.8 | ~135-138 | Br, CH₃ |

| C8 | - | ~130-133 | CH₃ |

| C8a | - | ~146-149 | N, Quaternary |

| 8-CH₃ | ~2.5-2.7 | ~15-18 | Methyl Group |

Note: Predicted values are estimates based on data from analogs like 6-bromoquinoline (B19933), 6-methylquinoline (B44275), and 6-chloroquinoline. dergipark.org.trchemicalbook.comchemicalbook.com

Mass Spectrometry Techniques (MS, HRMS, GC-MS) for Molecular Integrity and Fragmentation Pathways

Mass spectrometry (MS) is essential for confirming the molecular weight and elemental composition of this compound. The nominal molecular weight is 255.97 g/mol .

High-Resolution Mass Spectrometry (HRMS): HRMS techniques, such as ESI-TOF (Electrospray Ionization - Time of Flight), are crucial for providing an exact mass, which confirms the molecular formula, C₁₀H₇BrClN. rsc.org The most distinctive feature in the mass spectrum will be the isotopic pattern of the molecular ion [M]⁺. The presence of one bromine atom (isotopes ⁷⁹Br and ⁸¹Br in ~1:1 ratio) and one chlorine atom (isotopes ³⁵Cl and ³⁷Cl in ~3:1 ratio) will result in a characteristic cluster of peaks for the molecular ion (M, M+2, M+4) and its fragments.

Fragmentation Pathways: Under electron impact (EI) conditions, typically used in GC-MS, the molecule is expected to undergo predictable fragmentation. The molecular ion [C₁₀H₇BrClN]⁺ would be the parent peak. Subsequent fragmentations would likely involve:

Loss of a chlorine radical: [M - Cl]⁺

Loss of a bromine radical: [M - Br]⁺

Loss of a methyl radical: [M - CH₃]⁺

Sequential loss of substituents.

Cleavage of the quinoline ring system under higher energy conditions.

Analysis of these fragmentation patterns provides corroborating evidence for the proposed structure.

Electronic Absorption Spectroscopy (UV-Vis) and Photophysical Property Probing

UV-Visible spectroscopy probes the electronic transitions within the molecule. The spectrum of this compound is expected to be dominated by π → π* transitions within the aromatic quinoline system. dergipark.org.tr

Based on studies of 6-chloroquinoline and other substituted quinolines, several absorption bands are anticipated. dergipark.org.trnih.gov Typically, quinoline derivatives show two or three main absorption bands:

An intense band below 250 nm.

A structured band between 250-300 nm.

A weaker, lower-energy band above 300 nm.

The positions and intensities of these bands are modulated by the substituents. The auxochromic effect of the bromo, chloro, and methyl groups, along with their positions, will cause bathochromic (red) or hypsochromic (blue) shifts compared to unsubstituted quinoline. Time-Dependent DFT (TD-DFT) calculations are a powerful tool for predicting the electronic absorption wavelengths and assigning them to specific molecular orbital transitions, such as the HOMO (Highest Occupied Molecular Orbital) to LUMO (Lowest Unoccupied Molecular Orbital) transition. researchgate.net These studies help to understand the electronic properties and potential photophysical behavior of the molecule.

Single-Crystal X-ray Diffraction for Definitive Molecular Architecture

Single-crystal X-ray diffraction (SCXRD) stands as the ultimate method for determining the three-dimensional structure of a molecule in the solid state, providing precise data on bond lengths, bond angles, and intermolecular interactions.

While a specific crystal structure for this compound is not available in open-access databases, analysis of related structures allows for a confident prediction of its molecular geometry. nih.govresearchgate.net The quinoline ring system is expected to be essentially planar. The substituents (Br, Cl, CH₃) will lie in or very close to this plane. The analysis would confirm the substitution pattern unambiguously.

Furthermore, SCXRD reveals how molecules pack in the crystal lattice. This can be influenced by intermolecular interactions such as π-π stacking between the planar quinoline rings and potential, albeit weak, halogen bonding interactions involving the bromine or chlorine atoms. mdpi.com Obtaining a suitable single crystal is often the primary challenge in this analysis. Should a crystal structure be determined, it would provide definitive proof of the molecule's architecture, complementing the spectroscopic data.

Computational Chemistry and Theoretical Investigations of 6 Bromo 2 Chloro 8 Methylquinoline

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry Optimization

Density Functional Theory (DFT) is a fundamental computational method used to investigate the electronic structure and equilibrium geometry of molecules. For 6-Bromo-2-chloro-8-methylquinoline, DFT calculations, typically employing functionals like B3LYP with a basis set such as 6-311++G(d,p), are used to find the molecule's lowest energy conformation. dergipark.org.tr This process, known as geometry optimization, provides precise data on bond lengths, bond angles, and dihedral angles that define the molecule's three-dimensional shape.

The introduction of substituents—a bromine atom at position 6, a chlorine atom at position 2, and a methyl group at position 8—induces significant changes in the charge distribution and geometry of the parent quinoline (B57606) ring. researchgate.net The high electronegativity of the halogen atoms alters the electronic landscape, while the methyl group introduces steric and electronic effects. dergipark.org.tr Theoretical studies on related substituted quinolines, such as 6-bromo-2-methylquinoline (B1268081) and 6-chloroquinoline (B1265530), confirm that substitutions significantly impact structural parameters. dergipark.org.trresearchgate.net Although specific optimized geometry data for this compound is not extensively published, the expected structural parameters can be inferred from calculations on analogous compounds.

Table 1: Representative Calculated Structural Parameters for a Substituted Quinoline (Illustrative) Note: This table illustrates typical data obtained from DFT calculations for a substituted quinoline and does not represent experimentally verified values for this compound.

| Parameter | Bond | Calculated Value (Å or °) |

| Bond Length | C2-Cl | ~1.74 |

| Bond Length | C6-Br | ~1.90 |

| Bond Length | C8-C(methyl) | ~1.51 |

| Bond Angle | C3-C2-Cl | ~117.5 |

| Bond Angle | C5-C6-Br | ~120.0 |

| Dihedral Angle | N1-C2-C3-C4 | ~0.0 |

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transitions and Optical Properties

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the behavior of electrons in a time-dependent potential, making it a primary tool for predicting electronic absorption spectra (UV-Vis). arxiv.orgaps.org By calculating the vertical excitation energies from the ground state to various excited states, TD-DFT can predict the maximum absorption wavelengths (λmax) and the intensity of these transitions, represented by the oscillator strength (f). researchgate.net

For this compound, a TD-DFT analysis would reveal how its specific substitution pattern influences its optical properties. The calculations identify the key molecular orbitals involved in the primary electronic transitions, such as the transition from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). acs.org Studies on similar chloro-substituted quinolines have successfully used TD-DFT (e.g., at the B3LYP/6-311++G(d,p) level) to correlate theoretical spectra with experimental data, confirming the method's predictive power. dergipark.org.trresearchgate.net

Table 2: Illustrative TD-DFT Calculated Electronic Transitions for a Chloroquinoline Derivative Note: Data derived from studies on 6-chloroquinoline to illustrate typical TD-DFT output. dergipark.org.tracs.org

| Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution (HOMO/LUMO) |

| 310 | 0.035 | H-1 → L (85%) |

| 295 | 0.090 | H → L (92%) |

| 240 | 0.650 | H-2 → L+1 (75%) |

| 225 | 0.410 | H → L+2 (60%) |

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction and Chemical Stability

Frontier Molecular Orbital (FMO) theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. chemrevlett.com The energy gap (ΔE = ELUMO – EHOMO) between these orbitals is a critical descriptor of chemical stability and reactivity; a smaller gap generally implies higher reactivity and lower kinetic stability. acs.org

For this compound, FMO analysis performed using DFT can map the distribution of these orbitals across the molecule. The presence of electronegative bromine and chlorine atoms is expected to lower the energy of both the HOMO and LUMO, influencing the molecule's reactivity profile. An analysis of the HOMO-LUMO gap provides insight into the charge transfer interactions that can occur within the molecule. dergipark.org.tr These calculations are fundamental for predicting how the molecule will interact in chemical reactions. researchgate.netchemrevlett.com

Table 3: Representative FMO Data for a Substituted Quinoline (Illustrative) Note: This table illustrates typical data obtained from FMO analysis. chemrevlett.com

| Parameter | Energy (eV) |

| EHOMO | -6.52 |

| ELUMO | -2.41 |

| Energy Gap (ΔE) | 4.11 |

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Interaction Sites

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution on the surface of a molecule. uni-muenchen.de It is invaluable for predicting how a molecule will interact with other chemical species, particularly in biological systems. The MEP map is color-coded to show different regions of electrostatic potential: electron-rich areas with a negative potential (typically colored red) are susceptible to electrophilic attack, while electron-poor areas with a positive potential (colored blue) are sites for nucleophilic attack. researchgate.net

In this compound, an MEP map would highlight several key features. The nitrogen atom of the quinoline ring would create a region of strong negative potential, indicating its role as a hydrogen bond acceptor. researchgate.net The highly electronegative chlorine and bromine atoms would also influence the potential map, creating localized electron-rich regions. dergipark.org.tr Conversely, the hydrogen atoms of the aromatic ring and the methyl group would exhibit positive potential. This detailed map of charge distribution is crucial for understanding non-covalent interactions, which are vital for ligand-receptor binding. uni-muenchen.de

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to predict the biological activity or physicochemical properties of compounds based on their chemical structure. dergipark.org.tr These models establish a mathematical correlation between a set of calculated molecular descriptors and an observed activity or property. nih.gov

For this compound, a QSAR/QSPR study would begin by calculating a wide range of descriptors. These can be categorized as electronic (e.g., HOMO/LUMO energies, dipole moment), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., LogP). dergipark.org.trresearchgate.net By building a model from a series of related quinoline derivatives with known activities (e.g., anticancer, antimicrobial), the model could then predict the potential activity of this compound. dergipark.org.tr This predictive capability is a cornerstone of modern drug discovery, enabling the prioritization of compounds for synthesis and testing. researchgate.net

Table 4: Common Descriptor Classes Used in QSAR/QSPR Modeling of Quinolines Note: This table lists categories of descriptors frequently used in building predictive models. dergipark.org.trresearchgate.net

| Descriptor Class | Examples |

| Electronic | Dipole Moment, HOMO/LUMO Energies, Mulliken Charges |

| Thermodynamic | Molar Refractivity (MR), Enthalpy, Gibbs Free Energy |

| Topological | Wiener Index, Balaban Index, Molecular Connectivity Indices |

| Quantum Chemical | Electronegativity, Chemical Hardness, Electrophilicity Index |

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions in Scaffold Design

Molecular docking is a computational technique that predicts the binding mode and affinity of a small molecule (ligand) within the active site of a macromolecular target, such as a protein or enzyme. nih.gov This method is essential in scaffold-based drug design for evaluating how well a compound like this compound might function as an inhibitor or modulator of a specific biological target. researchgate.net The process generates a docking score, which estimates the binding free energy, and reveals key intermolecular interactions like hydrogen bonds, hydrophobic contacts, and pi-pi stacking. researchgate.net

Following docking, molecular dynamics (MD) simulations can be employed to study the stability of the ligand-protein complex over time. MD simulations provide a dynamic view of the interactions, assessing the conformational flexibility of both the ligand and the target's binding site. researchgate.net For the quinoline scaffold, docking studies have been used to explore inhibitory activity against various targets, including HIV reverse transcriptase and protein kinases. nih.govnih.gov These simulations are critical for refining lead compounds and understanding the molecular basis of their biological activity.

Table 5: Illustrative Docking Results for Quinoline Derivatives Against a Protein Target Note: This table shows representative docking scores for quinoline compounds against a kinase target to illustrate the output of a docking study. nih.gov

| Compound | Docking Score (kcal/mol) | Key Interacting Residues |

| Quinoline Derivative 1 | -10.67 | LYS 101, TRP 229 |

| Quinoline Derivative 2 | -10.38 | LYS 101, TYR 181 |

| Quinoline Derivative 3 | -9.96 | LYS 103, PRO 236 |

| Reference Inhibitor | -9.50 | LYS 101, VAL 106 |

Structure Activity Relationships and Lead Optimization Strategies for 6 Bromo 2 Chloro 8 Methylquinoline Scaffolds in Molecular Intervention Research

Systematic Structural Modifications at the Quinoline (B57606) Nucleus of 6-Bromo-2-chloro-8-methylquinoline

Systematic modifications of the this compound scaffold are crucial for refining its pharmacological profile. The nature and position of its substituents—the bromine, chlorine, and methyl groups—are key determinants of its interaction with biological targets.

Halogen atoms are frequently incorporated into drug candidates to modulate their physicochemical properties and target engagement. Their introduction can significantly enhance biological activity by increasing lipophilicity, which may improve cellular uptake and membrane permeability. orientjchem.org

Chlorine at the 2-Position: The electron-withdrawing nature of chlorine at this position makes the C2 carbon susceptible to nucleophilic substitution, a key strategy for derivatization. evitachem.com

Bromine at the 6-Position: The introduction of a bromine atom at the 6-position has been shown in other quinoline series to confer potent antiviral and anticancer properties. nih.govmdpi.com In studies on allosteric HIV-1 integrase inhibitors, a 6-bromo substituent on a quinoline core improved antiviral activity compared to unsubstituted analogues. mdpi.com The position and identity of the halogen are critical; for example, in one study, a 6-bromo analog retained full effectiveness against a resistant mutant, whereas an 8-bromo analog showed a significant loss of potency. mdpi.com

The specific combination of chloro and bromo groups on the 8-methylquinoline (B175542) framework suggests a tailored design to balance reactivity, lipophilicity, and target binding. The table below illustrates how halogen substitutions on a quinoline scaffold can influence biological activity in a related series of compounds.

| Compound Series | Substitution | Biological Activity (Example) | Reference |

| Quinoline-based ALLINIs | 6-Bromo | Enhanced antiviral properties against WT HIV-1 | mdpi.com |

| Quinoline-based ALLINIs | 8-Bromo | Retained effectiveness against A128T mutant | mdpi.com |

| 7-Chloro-kynurenate | 7-Chloro | Potent competitive inhibitor of glutamate (B1630785) transport (Ki = 0.59 mM) | nih.gov |

| Chloroquinoline-sulfonamides | 7-Chloro | Active against various cancer cell lines | nih.gov |

The "magic methyl" effect, where the addition of a methyl group to a drug candidate can significantly improve its properties, is a well-known phenomenon in medicinal chemistry. In the context of the this compound scaffold, the methyl group at the 8-position can influence the molecule's conformation, metabolic stability, and binding interactions. Research on other quinolines has shown that C-H methylation of 8-methylquinoline structures is a viable strategy for creating diverse analogues. The presence of a methyl group can also serve as a chemical handle for further functionalization. evitachem.com Furthermore, substitutions on the benzo-moiety of quinolines, such as the 8-methyl group, can significantly improve potency in certain contexts, for instance, in proteasome inhibitors. nih.gov

The 2-chloro substituent on the quinoline ring is a versatile anchor point for introducing new functional groups to enhance molecular functionality. The chlorine atom can be readily displaced by various nucleophiles, such as amines, alcohols, and thiols, to generate a library of new derivatives with potentially improved biological activities. This strategy has been successfully employed to create compounds with diverse pharmacological profiles. For example, the reaction of 2-chloroquinolines with amines can yield 2-aminoquinoline (B145021) derivatives, which have been explored as allosteric modulators of adenosine (B11128) receptors. nih.gov The aldehyde group, another key functional group, can also be introduced at adjacent positions, and its reactivity allows for the synthesis of various hydrazide intermediates with antimicrobial properties.

| Reagent/Reaction | Resulting Functional Group | Potential Application | Reference |

| Amines (Nucleophilic Substitution) | 2-Aminoquinolines | Receptor Modulators, Anticancer Agents | nih.govresearchgate.net |

| Alcohols (Nucleophilic Substitution) | 2-Alkoxyquinolines | Antiviral Agents | |

| Vilsmeier-Haack Reaction | 3-Carbaldehyde | Intermediate for Antimicrobials | |

| Coupling Reactions | 2-Aryl/Heteroarylquinolines | Kinase Inhibitors |

Scaffold hopping is a powerful lead optimization strategy that involves replacing a molecule's core structure with a different, often isofunctional, scaffold to improve properties or explore new chemical space. nsf.govnih.gov For the this compound framework, the quinoline nucleus could be replaced with other heterocyclic systems like quinazoline (B50416), purine, or indole. nsf.govnih.govnih.gov

This approach has proven successful in discovering novel inhibitors. For instance, a scaffold hopping strategy starting from quinoline-based efflux pump inhibitors led to the identification of the quinazoline core as a more effective scaffold against Staphylococcus aureus. nih.gov Similarly, an in silico scaffold hopping approach was used to replace a quinolin-4-yloxy core, leading to new quinoline-4-carboxamide derivatives with potent activity. semanticscholar.org Such replacements can alter the orientation of key substituents, leading to improved interactions with the biological target while maintaining essential pharmacophoric features.

Mechanistic Elucidation of Molecular Target Engagement via Quinoline Scaffolds (e.g., enzyme inhibition pathways, receptor modulation)

The diverse biological activities of quinoline derivatives stem from their ability to interact with a multitude of cellular targets. Based on the activities of structurally related compounds, the this compound scaffold could potentially engage targets through several mechanisms. researchgate.net

Enzyme Inhibition: Quinolines are known to inhibit a wide range of enzymes. They can act as inhibitors of protein tyrosine kinases like HER-2 and EGFR, which are crucial in cancer cell signaling. google.com Other studies have identified quinolines as inhibitors of DNA gyrase, carbonic anhydrase, acetylcholinesterase, and the proteasome. researchgate.netnih.gov For example, certain substituted quinolines have shown potent inhibition of the chymotrypsin-like activity of the proteasome with IC50 values in the low micromolar range. nih.gov

Receptor Modulation: Quinolines can function as allosteric modulators of G protein-coupled receptors (GPCRs), such as adenosine and metabotropic glutamate receptors. jcdronline.orguniversiteitleiden.nl For instance, 2,4-disubstituted quinolines have been developed as allosteric enhancers of the adenosine A3 receptor, increasing both the potency and efficacy of agonist binding. universiteitleiden.nl Substituted quinolines have also been investigated as selective modulators for nuclear receptors, like NR4A2, which is involved in anti-inflammatory responses. nih.gov

Optimization of Molecular Features for Desired Biological Profiles (e.g., improved binding affinity, cellular uptake mechanisms)

Optimizing the molecular features of the this compound scaffold is essential for developing a lead compound with a desirable biological profile, including high binding affinity and efficient cellular uptake.

Improved Binding Affinity: Binding affinity can be enhanced through rational design based on SAR studies. For 2-aryl-quinoline-4-carboxylic acid derivatives targeting Leishmania N-myristoyltransferase, π-π stacking interactions with key tyrosine residues in the active site were found to be critical for binding. frontiersin.org Molecular docking and dynamics simulations are powerful tools to predict and analyze these interactions, guiding the design of new ligands with improved affinity. mdpi.comnih.gov The introduction of specific substituents, such as hydrophobic residues on the benzo-moiety, has been shown to significantly improve the potency of quinoline-based proteasome inhibitors. nih.gov

Cellular Uptake Mechanisms: Enhancing a compound's ability to cross cellular membranes is critical for its efficacy. The lipophilicity conferred by halogen atoms can improve passive diffusion across cell membranes. orientjchem.org Additionally, specific functionalization can facilitate active transport. For instance, glycoconjugation—attaching a sugar moiety to the quinoline scaffold—can leverage glucose transporters (GLUTs), which are often overexpressed in cancer cells, to achieve selective cellular uptake. mdpi.com Another strategy involves formulating the compound into delivery vehicles like cationic liposomes, which have been shown to increase the cellular uptake of quinoline derivatives in tumor cells. iiarjournals.org Studies have also shown that substituting a pyridine (B92270) ring with a methoxy (B1213986) group can enhance cellular uptake compared to a hydroxyl group. digitellinc.com

| Optimization Strategy | Molecular Feature Targeted | Example Outcome | Reference |

| Add Hydrophobic Groups | Binding Affinity | Improved potency of proteasome inhibitors | nih.gov |

| Glycoconjugation | Cellular Uptake | Enhanced uptake via GLUT transporters in cancer cells | mdpi.com |

| Liposome Formulation | Cellular Uptake | Increased uptake of quinoline compound in tumor cells | iiarjournals.org |

| Introduce π-interacting moieties | Binding Affinity | Stable binding to enzyme active sites | frontiersin.org |

Synthetic Accessibility and Diversification for Structure-Activity Relationship Studies

The generation of diverse chemical libraries from a core scaffold is a cornerstone of modern medicinal chemistry, enabling comprehensive exploration of structure-activity relationships (SAR). The this compound framework is a synthetically tractable scaffold, offering multiple reactive sites for chemical modification. Its accessibility and the potential for orthogonal chemical diversification at the C2, C6, and C8 positions make it an attractive starting point for developing targeted molecular probes and lead compounds. The strategic introduction of a variety of substituents allows for the systematic modulation of physicochemical properties such as lipophilicity, electronic character, and steric profile, which are critical for optimizing biological activity and drug-like properties. jst.go.jpresearchgate.net

The synthetic routes to the core this compound scaffold typically involve multi-step sequences. A common approach begins with the construction of the corresponding quinolin-2(1H)-one. This can be achieved through established cyclization methods using appropriately substituted anilines, such as 4-bromo-2-methylaniline (B145978). Subsequent treatment of the quinolin-2(1H)-one intermediate with a chlorinating agent like phosphorus oxychloride (POCl₃) effectively installs the chloro group at the C2 position, yielding the desired this compound scaffold. jst.go.jp This key intermediate serves as a versatile platform for extensive diversification.

Diversification at the C2-Position

The chlorine atom at the C2 position of the quinoline ring is highly activated towards nucleophilic aromatic substitution (SNAr). This reactivity provides a straightforward and powerful handle for introducing a wide array of functional groups, which is fundamental for SAR studies.

Amination: A primary diversification strategy involves the reaction of the 2-chloroquinoline (B121035) with various primary and secondary amines. This reaction is often facilitated by heat or microwave irradiation and can be performed with or without a catalyst. researchgate.net A broad range of amines, including aliphatic, aromatic, and heterocyclic amines (e.g., morpholine, piperazine), can be readily installed, allowing for fine-tuning of basicity, polarity, and steric bulk. jst.go.jpresearchgate.net This approach has been successfully used to generate libraries of 2-aminoquinoline derivatives for biological screening. jst.go.jp

Alkoxylation and Aryloxylation: The displacement of the C2-chloride with oxygen-based nucleophiles, such as sodium alkoxides (e.g., sodium methoxide) or phenoxides, provides access to 2-alkoxy and 2-aryloxy quinoline derivatives. jst.go.jpgoogle.com These modifications can significantly alter the hydrogen-bonding capacity and lipophilicity of the scaffold.

Carbon-Carbon Bond Formation: Palladium-catalyzed cross-coupling reactions are also applicable at the C2-position. For instance, the Sonogashira coupling of 2-chloroquinolines with terminal alkynes, catalyzed by palladium complexes and a copper(I) co-catalyst, yields 2-alkynyl-quinolines. nih.gov This introduces rigid, linear substituents that can probe deep into binding pockets.

The table below summarizes key diversification reactions at the C2-position.

Table 1: Synthetic Diversification Strategies at the C2-Position

| Reaction Type | Reagent Class | Resulting Substituent | Significance for SAR |

|---|---|---|---|

| Nucleophilic Amination | Primary/Secondary Amines (e.g., Morpholine, Piperazine) | -NR¹R² | Modulates basicity, polarity, and steric bulk. jst.go.jpresearchgate.net |

| Alkoxylation/Aryloxylation | Alcohols/Phenols (in presence of base) or Alkoxides | -OR | Alters H-bonding capacity and lipophilicity. jst.go.jpgoogle.com |

| Sonogashira Coupling | Terminal Alkynes | -C≡C-R | Introduces rigid, linear linkers to explore binding sites. nih.gov |

Diversification at the C6-Position

The bromo-substituent at the C6-position is a versatile handle for a variety of palladium-catalyzed cross-coupling reactions. These reactions are instrumental in introducing molecular complexity and are central to modern lead optimization strategies. nih.govmdpi.com This allows for the exploration of a different chemical space compared to modifications at the C2 position.

Suzuki-Miyaura Coupling: This is one of the most powerful and widely used methods for creating carbon-carbon bonds. The reaction of the 6-bromoquinoline (B19933) with a wide range of commercially available or readily synthesized boronic acids or esters introduces diverse aryl and heteroaryl moieties. nih.govnih.gov This strategy is crucial for exploring interactions with aromatic-binding domains in biological targets.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds, coupling the 6-bromoquinoline with various amines. It serves as an alternative to C2-amination and allows for the introduction of primary or secondary amino groups at a different vector on the scaffold.

Miyaura Borylation: The 6-bromo group can be converted into a boronic acid ester (Bpin) functionality. nih.gov This transforms the scaffold into a versatile building block itself, which can then be subjected to Suzuki-Miyaura coupling with a variety of aryl or vinyl halides, further expanding the accessible chemical diversity.

Carbonylation and Related Reactions: The bromo-substituent can also be used in carbonylation reactions to introduce esters or amides, for example, by lithiation followed by quenching with CO₂ to form a carboxylic acid, which can then be coupled with amines. jst.go.jp

The table below outlines major diversification strategies at the C6-position.

Table 2: Synthetic Diversification Strategies at the C6-Position

| Reaction Type | Reagent Class | Resulting Substituent | Significance for SAR |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Aryl/Heteroaryl Boronic Acids or Esters | -Aryl / -Heteroaryl | Introduces diverse (hetero)aromatic systems. nih.govnih.gov |

| Buchwald-Hartwig Amination | Primary/Secondary Amines | -NR¹R² | Provides alternative vectors for amine substituents. |

| Miyaura Borylation | Bis(pinacolato)diboron | -B(pin) | Creates a versatile intermediate for further coupling. nih.gov |

| Lithiation/Carboxylation | n-BuLi then CO₂ | -COOH | Introduces a carboxylic acid handle for amide library synthesis. jst.go.jp |

The ability to perform selective and high-yielding chemical transformations at different positions of the this compound scaffold underscores its value in molecular intervention research. The orthogonal reactivity of the C2-chloro and C6-bromo positions allows for a programmed, stepwise diversification, enabling the systematic and efficient generation of compound libraries for comprehensive SAR exploration. researchgate.netuni-muenchen.de

Mechanistic Insights into the Reactivity and Transformations of 6 Bromo 2 Chloro 8 Methylquinoline

Reaction Mechanisms of Nucleophilic Aromatic Substitution on Halogenated Quinolines

The presence of two halogen substituents on the quinoline (B57606) ring system of 6-Bromo-2-chloro-8-methylquinoline makes it a prime substrate for nucleophilic aromatic substitution (SNAr). The mechanism for this type of reaction is generally a two-step addition-elimination process. pressbooks.pub

In the first step, a nucleophile attacks one of the carbon atoms bearing a halogen, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. libretexts.org The aromaticity of the ring is temporarily disrupted in this stage. libretexts.org The stability of this intermediate is crucial for the reaction to proceed and is significantly enhanced by the presence of electron-withdrawing groups, which can delocalize the negative charge through resonance. pressbooks.pubmasterorganicchemistry.com In the case of quinolines, the ring nitrogen atom acts as a powerful electron-withdrawing group, activating the ring system, particularly at the C2 and C4 positions, for nucleophilic attack.

In the second step, the leaving group (a halide ion) is eliminated, and the aromaticity of the quinoline ring is restored. pressbooks.pub

For this compound, there are two potential sites for nucleophilic attack: the chloro-substituted C2 position and the bromo-substituted C6 position. The C2 position is highly activated by the adjacent ring nitrogen. Consequently, nucleophilic substitution typically occurs selectively at the C2 position, replacing the chlorine atom, while the bromine atom at the C6 position remains intact. The general order of halogen reactivity as a leaving group in SNAr reactions is F > Cl > Br > I, which is opposite to the trend seen in SN1 and SN2 reactions. masterorganicchemistry.com This is because the rate-determining step is usually the initial nucleophilic attack and formation of the Meisenheimer complex, not the cleavage of the carbon-halogen bond. masterorganicchemistry.com

| Aspect of SNAr Mechanism | Description for this compound | Reference |

|---|---|---|

| Mechanism Type | Addition-Elimination (SNAr) | pressbooks.publibretexts.org |

| Key Intermediate | Meisenheimer Complex (a resonance-stabilized carbanion) | libretexts.org |

| Activating Group | The quinoline ring nitrogen acts as a strong electron-withdrawing group. | |

| Most Reactive Site | The C2 position is more susceptible to nucleophilic attack than the C6 position due to its proximity to the ring nitrogen. | rsc.org |

| Leaving Group Preference | The chloride at C2 is typically displaced in preference to the bromide at C6. | masterorganicchemistry.com |

Electrophilic Substitution Patterns in this compound Derivatives

Electrophilic aromatic substitution on the this compound ring system is directed by the combined electronic effects of the existing substituents and the quinoline nucleus itself. The quinoline ring is generally deactivated towards electrophilic attack due to the electron-withdrawing nature of the nitrogen atom. Therefore, substitution typically occurs on the carbocyclic (benzene) ring rather than the heterocyclic (pyridine) ring.

The directing effects of the substituents on the carbocyclic ring are as follows:

8-methyl group: This is an activating group that directs incoming electrophiles to the ortho (C7) and para (C5) positions.

6-Bromo group: This is a deactivating but ortho- (C5, C7) and para-directing substituent.

Considering these influences, the most likely positions for electrophilic attack are C5 and C7. For instance, studies on the nitration of 6-bromoquinoline (B19933) show that the nitro group is introduced at the C8 position, but in the presence of an 8-methyl group, the directing effects would change. chemicalbook.com Similarly, the bromination of 6-methylquinoline (B44275) has been shown to occur selectively at the C5 position, highlighting the strong directing influence of the methyl group and the activating nature of the quinoline nitrogen towards this position. quinoline-thiophene.com Steric hindrance from the 8-methyl group might slightly disfavor substitution at the C7 position compared to the C5 position.

| Substituent | Electronic Effect | Directing Influence | Reference |

|---|---|---|---|

| Quinoline Nitrogen | Deactivating (-I, -M) | Meta-directing (on pyridine (B92270) ring), deactivates entire system | |

| 8-Methyl (CH₃) | Activating (+I, Hyperconjugation) | Ortho (C7), Para (C5) | |

| 6-Bromo (Br) | Deactivating (-I), Weakly Activating (+M) | Ortho (C5, C7), Para | |

| Predicted Substitution Site(s) | The C5 and C7 positions are the most probable sites for electrophilic attack, with C5 often being favored. | chemicalbook.com |

Catalytic Transformations Involving this compound as a Substrate

The halogen atoms on this compound serve as excellent handles for a variety of transition-metal-catalyzed cross-coupling reactions. These transformations are fundamental in synthetic organic chemistry for constructing complex molecules by forming new carbon-carbon and carbon-heteroatom bonds.

Palladium-catalyzed reactions such as the Suzuki-Miyaura, Heck, and Sonogashira couplings are particularly common. rsc.org In these reactions, the aryl halide undergoes oxidative addition to a low-valent palladium complex, which is often the rate-determining step. The reactivity of aryl halides in this step generally follows the order C-I > C-Br > C-Cl.

For this compound, this reactivity trend allows for selective or sequential functionalization. The carbon-bromine bond at the C6 position is significantly more reactive than the carbon-chlorine bond at the C2 position in typical palladium-catalyzed coupling reactions. This differential reactivity enables the selective coupling of a partner to the C6 position while leaving the C2-chloro group available for subsequent transformations, such as a nucleophilic substitution or a second, more forcing, coupling reaction. For example, a Suzuki-Miyaura coupling using a boronic acid would be expected to react preferentially at the C6-bromo position. Sonogashira coupling with terminal alkynes also shows this selectivity. rsc.org

| Reaction Type | Description | Expected Reactivity Order | Reference |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Pd-catalyzed reaction with a boronic acid to form a C-C bond. | C6-Br > C2-Cl | |

| Sonogashira Coupling | Pd/Cu-catalyzed reaction with a terminal alkyne to form a C-C bond. | C6-Br > C2-Cl | rsc.org |

| Heck Coupling | Pd-catalyzed reaction with an alkene to form a C-C bond. | C6-Br > C2-Cl | organic-chemistry.org |

| Buchwald-Hartwig Amination | Pd-catalyzed reaction with an amine to form a C-N bond. | C6-Br > C2-Cl | organic-chemistry.org |

Photochemical Reactivity and Excited State Dynamics

The photochemical behavior of halogenated quinolines is a complex area influenced by the nature and position of the substituents. Upon absorption of ultraviolet (UV) light, this compound is promoted to an electronically excited state. From this state, several decay pathways are possible, including fluorescence, non-radiative decay, and photochemical reaction.

A primary photochemical reaction for aryl halides is the homolytic cleavage of the carbon-halogen bond to generate an aryl radical and a halogen atom. The C-Br bond is weaker than the C-Cl bond and is therefore more likely to undergo photocleavage.

Furthermore, the presence of the bromine atom can significantly influence the excited-state dynamics through the "heavy-atom effect." This effect promotes intersystem crossing (ISC), a process where the molecule transitions from a singlet excited state (S₁) to a triplet excited state (T₁). This can lead to a decrease in fluorescence quantum yield and an increase in phosphorescence or triplet-sensitized reactions. The quinoline scaffold itself is known to be photochemically active and has been utilized in the design of photoremovable protecting groups, where light is used to trigger the release of a protected molecule. acs.org While specific studies on this compound are scarce, the general principles suggest a rich and complex photochemistry governed by C-Br bond cleavage and efficient intersystem crossing. acs.orgumich.edu

| Photochemical Process | Description | Relevance to this compound |

|---|---|---|

| Photoexcitation | Absorption of UV light promotes the molecule to an excited singlet state (S₁). | Initiates all subsequent photochemical and photophysical events. |

| Photodehalogenation | Homolytic cleavage of a carbon-halogen bond upon irradiation. | The weaker C-Br bond is more susceptible to cleavage than the C-Cl bond. |

| Intersystem Crossing (ISC) | Transition from the singlet excited state (S₁) to the triplet excited state (T₁). | Enhanced by the presence of the bromine atom (heavy-atom effect), populating the triplet state. acs.org |

| Fluorescence/Phosphorescence | Radiative decay from the S₁ state (fluorescence) or T₁ state (phosphorescence). | Fluorescence is likely to be quenched by efficient ISC; phosphorescence may be observable. |

Applications of 6 Bromo 2 Chloro 8 Methylquinoline in Advanced Materials Science

Exploration in Organic Semiconductors and Electronic Devices

Quinoline (B57606) derivatives are increasingly being investigated for their potential in organic semiconductors and optoelectronic devices. The rigid and conjugated system of the quinoline ring in 6-bromo-2-chloro-8-methylquinoline can contribute to improved electrical properties in materials. The presence of halogen atoms like bromine and chlorine can influence molecular packing and intermolecular interactions, which are crucial for charge transport in organic semiconductors. These characteristics make it a potential building block in the design of novel organic field-effect transistors (OFETs) and other electronic components.

Potential in Light-Emitting Diodes (LEDs) and Luminescent Materials

The field of organic light-emitting diodes (OLEDs) represents a significant area of application for quinoline derivatives. The structure of this compound allows for the tuning of molecular energy levels, which can optimize the luminescence process. quinoline-thiophene.com By modifying the substituents on the quinoline core, it is possible to alter the emission color and efficiency of the resulting materials. researchgate.net Research into similar quinoline-based compounds has shown their potential in developing materials for OLEDs. The development of new heterocyclic compounds is a key area of research for creating advanced organic light-emitting devices. google.com

Coordination Chemistry and Metal Complex Formation for Functional Materials

Quinoline and its derivatives are well-known for their ability to form stable complexes with a variety of metal ions. colab.ws This coordination chemistry is pivotal in the creation of functional materials with specific catalytic, magnetic, or optical properties. The nitrogen atom in the quinoline ring and the halogen substituents of this compound can act as coordination sites for metal ions. researchgate.net The resulting metal complexes can exhibit unique electronic and steric arrangements, making them attractive for applications in catalysis and materials science. colab.ws The formation of these complexes can lead to materials with enhanced functionalities, suitable for a range of advanced applications.

Crystal Engineering and Supramolecular Assembly of Quinoline Derivatives

Crystal engineering focuses on the rational design of crystalline solids with desired properties, and supramolecular assembly plays a key role in this process. The intermolecular interactions, such as hydrogen bonding and π–π stacking, involving quinoline derivatives direct the formation of specific crystal structures. nih.gov The bromine and chlorine atoms on this compound can participate in halogen bonding, a significant interaction in crystal engineering. The study of the supramolecular assembly of similar 2-chloroquinoline (B121035) derivatives has revealed the formation of diverse one- and two-dimensional structures. nih.gov Understanding these interactions is crucial for designing new materials with tailored solid-state properties.

Conclusion and Future Research Directions

Summary of Key Research Advancements on 6-Bromo-2-chloro-8-methylquinoline

Research on this compound has primarily positioned it as a valuable intermediate in organic synthesis, particularly for creating more complex quinoline (B57606) derivatives. The quinoline core is a significant scaffold in medicinal chemistry, known for a wide range of biological activities, including anticancer, antimalarial, antibacterial, and antifungal properties. nih.govrsc.orgresearchgate.netbohrium.com

The reactivity of the chloro and bromo substituents on the quinoline ring is a central aspect of its utility. The chlorine atom at the C-2 position is susceptible to nucleophilic substitution, allowing for the introduction of various functional groups, such as amines or morpholine. rsc.orginformahealthcare.com The bromine atom at the C-6 position can be utilized in cross-coupling reactions, like the Suzuki-Miyaura coupling, to form new carbon-carbon bonds. smolecule.com This dual reactivity makes this compound a versatile building block for combinatorial chemistry and the generation of diverse molecular libraries.

Derivatives of similar quinolines have shown significant biological potential. For example, quinoline hydrazone analogues derived from 6-bromo/6-chloro-2-methyl-quinolines have demonstrated significant anti-proliferative effects against various cancer cell lines. ijrpr.com Furthermore, Schiff bases derived from 2-chloro-8-methylquinoline-3-carbaldehyde (B1582571) have been synthesized and evaluated for their chemical properties. rsc.org These findings underscore the potential of the this compound scaffold in the development of new therapeutic agents.

Table 1: Examples of Research on Related Quinolines

| Compound/Derivative Class | Research Focus | Key Findings | Reference |

| 6-Bromo-2-chloro-4-methylquinoline | Synthesis | Developed a three-step preparation from 4-bromoaniline. | researchgate.net |

| 2-Chloro-8-methylquinoline derivatives | Synthesis & Reactivity | Used as a precursor for Schiff bases and other derivatives via condensation reactions. | rsc.org |

| 6-Bromo/6-chloro-2-methyl-quinolin-4-yl-hydrazines | Medicinal Chemistry | Synthesized analogues showed significant anti-proliferative activity in cancer cell lines. | ijrpr.com |

| 2-Substituted 8-methylquinolines | Synthesis | Developed one-pot tandem processes for functionalization at the C-2 position. | informahealthcare.com |

| 6-Bromo-4-methylquinoline | Synthesis & Medicinal Chemistry | Utilized as a precursor for PI3K/mTOR dual inhibitors. | frontiersin.org |

Identification of Emerging Research Avenues and Challenges

The unique substitution pattern of this compound opens up several promising avenues for future research, though not without significant challenges.

Emerging Research Avenues:

Medicinal Chemistry: The quinoline nucleus is a well-established pharmacophore. researchgate.netresearchgate.net An emerging area is the targeted synthesis of this compound derivatives as potential inhibitors of specific enzymes or protein-protein interactions. Given the anticancer activity of related compounds, exploring its derivatives as inhibitors of kinases (like PI3K/mTOR) or topoisomerases is a logical next step. ijrpr.comfrontiersin.orgarabjchem.org Its potential as an antimicrobial or antiviral agent also warrants investigation, building on the broad bioactivity of quinolines. nih.govnih.gov

Materials Science: Substituted quinolines are being explored for their applications in materials science, including the development of organic light-emitting diodes (OLEDs) and functional dyes. mdpi.com The specific electronic properties conferred by the bromo, chloro, and methyl groups could be harnessed to create novel materials with specific optical or electronic functionalities.

Catalysis: Quinoline derivatives can act as ligands in organometallic chemistry. The nitrogen atom and the potential for further functionalization make this compound a candidate for the development of new catalysts for asymmetric synthesis. mdpi.com

Challenges:

Synthetic Accessibility: A primary challenge is the development of efficient, scalable, and regioselective synthetic routes to this compound itself. While general methods for quinoline synthesis exist, achieving this specific substitution pattern with high yield can be difficult and may require multi-step, protecting-group-heavy strategies. researchgate.net

Lack of Focused Research: There is a notable scarcity of studies dedicated specifically to this compound. A significant challenge is to move from inferring its potential based on related structures to generating direct experimental data on its reactivity, properties, and biological activity.

Understanding Structure-Activity Relationships (SAR): For rational design, a deep understanding of how each substituent (bromo, chloro, methyl) influences the molecule's properties and biological interactions is crucial. Establishing a clear SAR requires the synthesis and screening of a focused library of derivatives, which is a resource-intensive process.